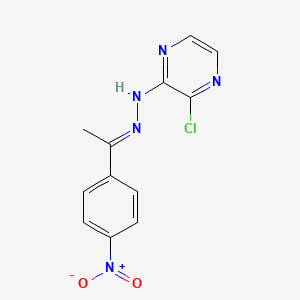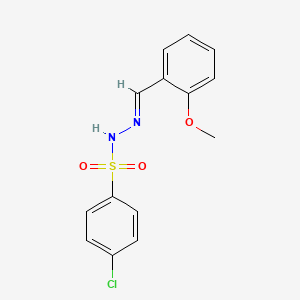![molecular formula C17H18ClN3O3 B5793974 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC-01 is a small molecule that belongs to the class of nitrophenols and has been studied extensively for its therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with serotonin receptors and can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and DNA damage.
Advantages and Limitations for Lab Experiments
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol. One area of interest is the development of new drugs based on this compound that have improved efficacy and safety profiles. Another area of interest is the investigation of this compound's potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a small molecule with significant potential for various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity, and it has been extensively studied for its therapeutic properties. This compound has been shown to have various biochemical and physiological effects, and its advantages and limitations need to be taken into consideration when designing experiments involving it. There are several future directions for research involving this compound, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the reaction of 4-nitrophenol with 4-chlorobenzylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-1-3-15(4-2-14)20-9-7-19(8-10-20)12-13-11-16(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPQMGTVPHKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)






![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)
